REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1[OH:8].[N+:12]([O-])([O-:14])=[O:13].[K+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[C:6]([N+:12]([O-:14])=[O:13])[C:7]=1[OH:8] |f:1.2|
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Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1O)C(C)=O
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Name
|
potassium nitrate
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Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
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Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Type
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CUSTOM
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Details
|
After stirring for an additional 45-60 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was slowly added
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Type
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TEMPERATURE
|
Details
|
was maintained between 5° and 10° C
|
Type
|
FILTRATION
|
Details
|
The resulting pale yellow solid was filtered
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Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
52.5 (± 7.5) min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=C(C1O)[N+](=O)[O-])C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |